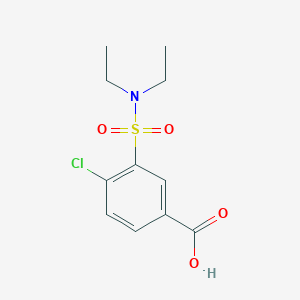

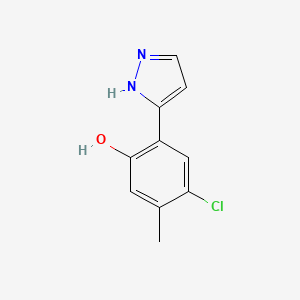

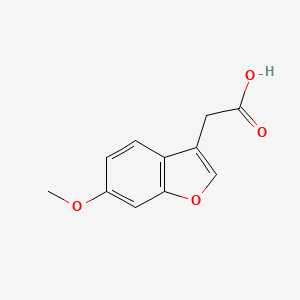

4-Chloro-3-diethylsulfamoyl-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-diethylsulfamoyl-benzoic acid (CDSB) is a synthetic organic compound that is used in a variety of scientific research applications. It is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the catabolism of pyrimidines. CDSB has a wide range of biochemical and physiological effects and is used in laboratory experiments to study the effects of DPD inhibition on the activity of other enzymes.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

4-Chloro-3-diethylsulfamoyl-benzoic acid derivatives have been synthesized for various biological activities. For instance, Havaldar and Khatri (2006) conducted research on the synthesis of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl- 1,3,4-oxadiazolin-5-thiones from 4-(Chlorosulfonyl) benzoic acid, which was condensed with diethyl amine to afford 4(diethylsulfamoyl) benzoic acid. These compounds were screened for their biological activities, highlighting the potential medicinal applications of such derivatives Havaldar & Khatri, 2006.

Carbonic Anhydrase Inhibitors

Focusing on the applications in enzyme inhibition, Mincione et al. (2001) explored the synthesis of 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides, demonstrating their significant inhibitory effects on carbonic anhydrase isozymes involved in aqueous humor secretion. This study indicates the potential of such compounds in developing topical antiglaucoma agents Mincione et al., 2001.

Toxicity Assessment

The toxicity of benzoic acid derivatives, including 4-chlorobenzoic acid, was assessed by Gorokhova et al. (2020). Their research indicates that 4-chlorobenzoic acid is classified as moderately hazardous. This study provides important data on the safety profile of these compounds, which is crucial for their potential application in various fields Gorokhova et al., 2020.

Thermodynamic Study

In the field of material science, Reschke et al. (2016) utilized benzoic acid and chlorobenzoic acids to address phase equilibria in process design for pharmaceutical research. Their work provides insight into the stability and solubility of these compounds, which is essential for drug formulation and development Reschke et al., 2016.

Anti-Dengue Virus Activity

Joubert, Foxen, and Malan (2018) investigated the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and its derivatives for anti-dengue virus activity. This showcases the application of 4-Chloro-3-diethylsulfamoyl-benzoic acid derivatives in antiviral research, highlighting their potential as therapeutic agents against dengue fever Joubert et al., 2018.

Propiedades

IUPAC Name |

4-chloro-3-(diethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANXBFKRXPGEGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-diethylsulfamoyl-benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)

![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)